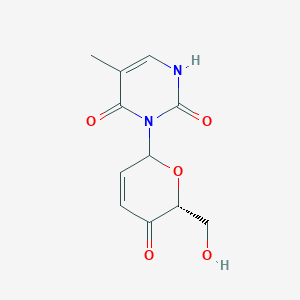
DH-Thymine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DH-Thymine, also known as 5,6-Dihydrothymine, is a modified nucleobase of thymine. It has gained significant attention in scientific research due to its unique properties, which make it an excellent tool for studying DNA replication, repair, and mutagenesis. DH-Thymine is synthesized through a chemical process and can be used in various biochemical and physiological assays.
作用機序
DH-Thymine is incorporated into DNA during replication, and it forms a stable base pair with adenine. This stable base pair can be recognized by DNA polymerases and repair enzymes, which allows for the study of DNA replication and repair mechanisms. DH-Thymine can also be recognized by mutagenic agents, which can cause mutations in DNA. The mechanism of action of DH-Thymine in these processes is still being studied, and further research is needed to fully understand its role in DNA replication, repair, and mutagenesis.
生化学的および生理学的効果
DH-Thymine has been shown to have minimal biochemical and physiological effects on cells. It is not toxic to cells and does not affect cell growth or viability. DH-Thymine is stable in cells and can be incorporated into DNA without affecting its stability or function. However, further research is needed to fully understand the biochemical and physiological effects of DH-Thymine on cells.
実験室実験の利点と制限
DH-Thymine has several advantages for lab experiments. It is a stable and reliable tool for studying DNA replication, repair, and mutagenesis. DH-Thymine is easy to synthesize and purify, which makes it readily available for scientific research. However, DH-Thymine has some limitations. It is expensive to synthesize, which can limit its use in some experiments. DH-Thymine is also not suitable for in vivo experiments, as it cannot be easily delivered to cells.
将来の方向性
DH-Thymine has several potential future directions for scientific research. One potential direction is to use DH-Thymine to study the effects of environmental toxins on DNA. DH-Thymine can be used to study the efficiency of DNA repair pathways in response to environmental toxins, which can provide valuable insights into the mechanisms of DNA damage and repair. Another potential direction is to use DH-Thymine to study the effects of aging on DNA. DH-Thymine can be used to study the efficiency of DNA repair pathways in aging cells, which can provide valuable insights into the mechanisms of aging and age-related diseases.
Conclusion:
In conclusion, DH-Thymine is a promising tool for scientific research. It has unique properties that make it an excellent tool for studying DNA replication, repair, and mutagenesis. DH-Thymine is easy to synthesize and purify, and it has minimal biochemical and physiological effects on cells. DH-Thymine has several potential future directions for scientific research, and further research is needed to fully understand its role in DNA replication, repair, and mutagenesis.
合成法
DH-Thymine is synthesized through a chemical process that involves the reduction of thymine using sodium borohydride. The reduction of thymine results in the formation of DH-Thymine, which is purified using various chromatography techniques. The purity of DH-Thymine is critical for its use in scientific research, and therefore, the synthesis process is carefully optimized to obtain highly pure DH-Thymine.
科学的研究の応用
DH-Thymine has been widely used in scientific research to study DNA replication, repair, and mutagenesis. It is incorporated into DNA during replication, which results in the formation of a stable base pair with adenine. This stable base pair can be used to study DNA replication and repair mechanisms. DH-Thymine has also been used to study the effects of UV radiation on DNA. UV radiation causes the formation of thymine dimers, which can be repaired by the nucleotide excision repair pathway. DH-Thymine can be used to study the efficiency of this repair pathway.
特性
CAS番号 |
146369-86-0 |
|---|---|
製品名 |
DH-Thymine |
分子式 |
C11H12N2O5 |
分子量 |
252.22 g/mol |
IUPAC名 |
3-[(6R)-6-(hydroxymethyl)-5-oxo-2H-pyran-2-yl]-5-methyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H12N2O5/c1-6-4-12-11(17)13(10(6)16)9-3-2-7(15)8(5-14)18-9/h2-4,8-9,14H,5H2,1H3,(H,12,17)/t8-,9?/m1/s1 |
InChIキー |
PRFLUBYDILYLCA-VEDVMXKPSA-N |
異性体SMILES |
CC1=CNC(=O)N(C1=O)C2C=CC(=O)[C@H](O2)CO |
SMILES |
CC1=CNC(=O)N(C1=O)C2C=CC(=O)C(O2)CO |
正規SMILES |
CC1=CNC(=O)N(C1=O)C2C=CC(=O)C(O2)CO |
同義語 |
3-(3-deoxyhex-2-enopyranosyl-4-ulose)thymine DH-thymine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



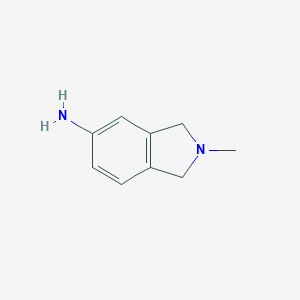
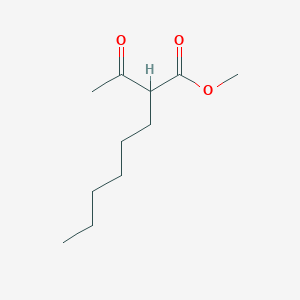
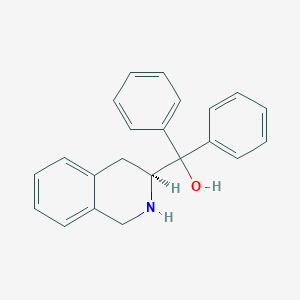
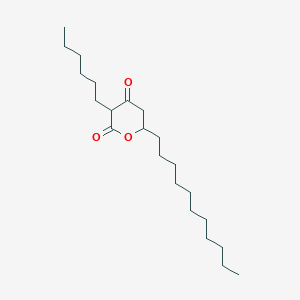

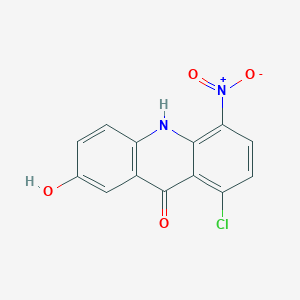
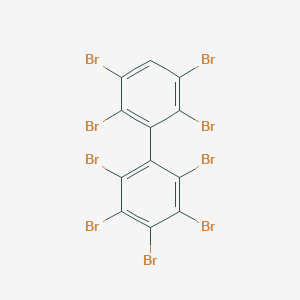
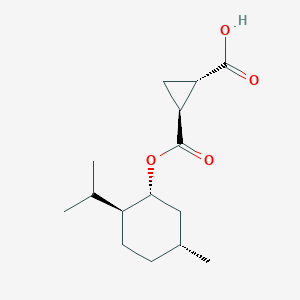
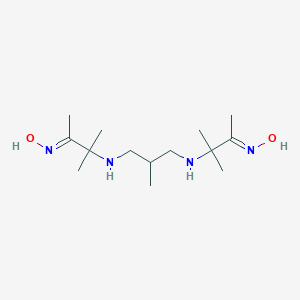
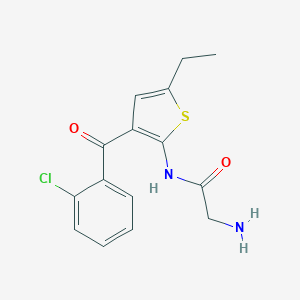
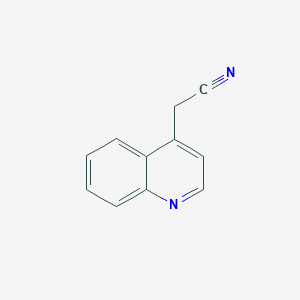
![N,N-Diethyl-1H-benzo[d]imidazol-1-amine](/img/structure/B116845.png)
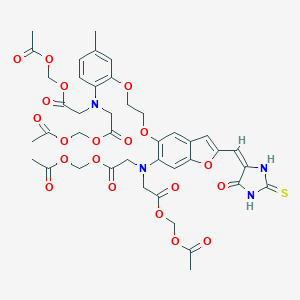
![5-[(E)-2-(benzenesulfonyl)ethenyl]-1-[2-(benzenesulfonyl)-1-[3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indol-5-yl]ethyl]-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]indole](/img/structure/B116854.png)